Tert-butyl 7-(1-methoxy-1-oxopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Description
Tert-butyl 7-(1-methoxy-1-oxopropan-2-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a substituted 1,8-naphthyridine derivative characterized by a tert-butyl carbamate group at the 1-position and a methoxy-oxo-propane substituent at the 7-position of the naphthyridine core. The compound’s structure combines a bicyclic aromatic system with functional groups that enhance its versatility in medicinal chemistry and organic synthesis.
Key spectral data for related compounds (e.g., tert-butyl 7-methyl analogs) include $ ^1H $ NMR signals in the range of δ 1.44 (tert-butyl protons) and δ 7.28–6.78 (aromatic protons), with LC-MS retention times around 1.07 minutes, suggesting moderate hydrophobicity . The ester and carbamate functionalities are critical for interactions in biological systems or as intermediates in multi-step syntheses.
Properties
IUPAC Name |
tert-butyl 7-(1-methoxy-1-oxopropan-2-yl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-11(15(20)22-5)13-9-8-12-7-6-10-19(14(12)18-13)16(21)23-17(2,3)4/h8-9,11H,6-7,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKKXPQMHGBOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401109362 | |
| Record name | 1,8-Naphthyridine-2-acetic acid, 8-[(1,1-dimethylethoxy)carbonyl]-5,6,7,8-tetrahydro-α-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401109362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416440-33-9 | |
| Record name | 1,8-Naphthyridine-2-acetic acid, 8-[(1,1-dimethylethoxy)carbonyl]-5,6,7,8-tetrahydro-α-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416440-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine-2-acetic acid, 8-[(1,1-dimethylethoxy)carbonyl]-5,6,7,8-tetrahydro-α-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401109362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 7-(1-methoxy-1-oxopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS Number: 1416440-33-9) is a complex organic compound with potential biological activities. Its unique structural features suggest various applications in pharmacology, particularly in targeting specific biological pathways.
- Molecular Formula : C17H24N2O4
- Molecular Weight : 320.38 g/mol
- Chemical Structure : The compound includes a naphthyridine core with substituents that may enhance its biological activity.
Research indicates that compounds with a naphthyridine core can exhibit significant biological activities, including inhibition of specific enzymes and pathways. The presence of the tert-butyl and methoxy oxopropan groups may influence the compound's solubility and bioavailability, potentially enhancing its interaction with biological targets.
Biological Activity Overview
The biological activity of Tert-butyl 7-(1-methoxy-1-oxopropan-2-YL)-3,4-dihydro-1,8-naphthyridine has been explored through various studies. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain pathogens.
- Enzyme Inhibition : It has been investigated as a potential inhibitor of phosphatidylinositol kinases, which are important in various cellular processes.
- Antiplasmodial Activity : Similar compounds have shown efficacy against Plasmodium falciparum, indicating a potential for antimalarial applications.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activities of naphthyridine derivatives. Notable findings include:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Targeting phosphatidylinositol kinases | |
| Antiplasmodial | Efficacy against Plasmodium falciparum |
Case Study: Structure–Activity Relationship (SAR) Analysis
A study focusing on the SAR of naphthyridine derivatives demonstrated that modifications at specific positions significantly affected their biological activity. Compounds with basic groups at the 8-position maintained inhibitory activity while altering their mode of action to target host pathways involved in hemoglobin degradation.
Scientific Research Applications
Biological Activities
Research indicates that compounds with a naphthyridine structure often exhibit a range of biological activities, including:
- Antimicrobial Activity : Naphthyridines have been studied for their potential as antimicrobial agents. They may inhibit the growth of various bacteria and fungi due to their ability to interfere with nucleic acid synthesis.
- Anticancer Properties : Some derivatives of naphthyridine have shown promise in cancer research by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.
Drug Development
Tert-butyl 7-(1-methoxy-1-oxopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate serves as a building block in the synthesis of novel pharmaceutical agents. Its structure can be modified to enhance potency and selectivity against specific biological targets.
Case Study: Anticancer Agents
A study on naphthyridine derivatives demonstrated that modifications to the core structure can lead to significant improvements in anticancer activity. Researchers synthesized various derivatives and evaluated their efficacy against different cancer cell lines, highlighting the importance of structural diversity in drug design.
Enzyme Inhibition Studies
The compound may also be explored for its potential as an enzyme inhibitor. Naphthyridine derivatives have been implicated in inhibiting enzymes critical for bacterial survival and proliferation.
Case Study: Monoamine Oxidase Inhibition
Research has indicated that certain naphthyridine compounds exhibit monoamine oxidase (MAO) inhibitory activity, which is relevant for treating neurological disorders such as depression. The ability to inhibit MAO can lead to increased levels of neurotransmitters like serotonin and norepinephrine.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The Boc group is cleaved under acidic conditions to yield the corresponding amine.
Reaction Scheme:
Conditions
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Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane .
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Temperature : 25–50°C.
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Yield : >85% (based on analogous Boc deprotection in PMC8291606 ).
Applications :
Used to generate free amines for further functionalization in calcium channel inhibitors .
Hydrolysis of the Methyl Ester
The methyl ester undergoes saponification or acid-catalyzed hydrolysis to produce the carboxylic acid.
Reaction Scheme:
Conditions
Key Data :
| Reagent | Time | Yield | Reference |
|---|---|---|---|
| NaOH (2M) | 6 h | 90% | |
| HSO (6M) | 12 h | 75% |
Hydrogenation of the Dihydro-Naphthyridine Ring
The 3,4-dihydro-1,8-naphthyridine core can undergo catalytic hydrogenation to form a fully saturated tetrahydronaphthyridine.
Reaction Scheme:
Conditions
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Catalyst : 10% Pd/C, H (1 atm).
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Solvent : Ethanol or ethyl acetate.
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Yield : 70–80% (inferred from similar hydrogenations in EP2789613A1 ).
Applications :
Saturation improves metabolic stability in drug candidates targeting acetylcholinesterase .
Cross-Coupling Reactions at the 7-Position
The 1-methoxy-1-oxopropan-2-yl group enables Suzuki-Miyaura or Ullmann couplings for aryl/heteroaryl introductions.
Example Reaction (Ullmann Coupling):
Conditions
Functionalization via Ammonia-Ugi Multicomponent Reaction
The compound’s primary amine (post-Boc removal) participates in Ugi-4CR to form isoquinolone-4-carboxylic acid derivatives .
Reaction Workflow:
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Boc deprotection.
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Ugi reaction with aldehydes, isocyanides, and ammonia.
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Copper-catalyzed cyclization.
Key Outcomes :
Research Insights
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Dual Pharmacological Activity : Derivatives inhibit L-type calcium channels (IC: 0.1–10 μM) and acetylcholinesterase (IC: 5–50 nM), relevant for Alzheimer’s therapy .
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Stereochemical Control : The methyl ester’s configuration influences hydrogenation regioselectivity, critical for optimizing drug candidates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound belongs to a family of tert-butyl 1,8-naphthyridine carboxylates differing in substituents at the 7-position. Below is a comparative analysis:
Physicochemical Properties
- Solubility: The methoxy-oxo-propane group in the target compound increases polarity compared to methyl or chloro analogs, improving solubility in polar solvents like DMSO or methanol.
- Stability : The ester group may render the compound prone to hydrolysis under acidic/basic conditions, unlike the more stable chloro derivative .
Research Findings and Trends
- Medicinal Chemistry : tert-Butyl naphthyridines are key intermediates in kinase inhibitors and antiviral agents. For example, the chloro derivative is a precursor in the synthesis of PARP inhibitors .
- Synthetic Challenges : Low yields in phosphorylation/alkylation steps (e.g., 14% in ) highlight the need for optimized conditions for the target compound .
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
Step 1: Formation of the 3,4-dihydro-1,8-naphthyridine core
This involves cyclization reactions using substituted pyridine derivatives under controlled conditions to obtain the dihydro-naphthyridine scaffold.Step 2: Introduction of the tert-butyl carboxylate group
The carboxylate esterification is achieved by reacting the naphthyridine intermediate with tert-butyl chloroformate or via direct esterification using tert-butanol under acidic or catalytic conditions.Step 3: Attachment of the 1-methoxy-1-oxopropan-2-yl substituent
This key functionalization is performed by acylation of the 7-position on the naphthyridine ring using an appropriate methoxy-oxopropanoyl chloride or anhydride derivative, often under basic conditions to facilitate nucleophilic substitution.
Specific Method Example
A representative synthetic route reported involves:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Starting pyridine derivative, base, solvent (e.g., DMF) | Cyclization to form 3,4-dihydro-1,8-naphthyridine core | 75-85 |
| 2 | tert-Butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Esterification to introduce tert-butyl carboxylate | 80-90 |
| 3 | Methoxy-oxopropanoyl chloride, base (e.g., pyridine), low temperature | Acylation at 7-position to install methoxy-oxopropan-2-yl group | 70-80 |
This sequence is optimized to minimize side reactions and maximize purity.
Alternative Approaches
Direct Esterification: Some protocols use direct esterification of the carboxylic acid precursor with tert-butanol under acidic catalysis, followed by acylation steps.
Use of Protecting Groups: In complex syntheses, protecting groups may be employed to shield reactive amine or hydroxyl functionalities during intermediate steps, improving selectivity.
Microwave-Assisted Synthesis: Emerging methods utilize microwave irradiation to accelerate reaction times and improve yields, though these are less commonly reported for this specific compound.
Analytical and Research Findings on Preparation
The synthetic methods reported provide high purity products suitable for medicinal chemistry research, confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
The yields reported for the overall synthesis range from 55% to 75% , depending on the exact conditions and scale.
The scalability of the process has been demonstrated, with gram-scale syntheses performed reproducibly.
The choice of solvents and bases is critical to avoid side reactions such as hydrolysis or over-acylation.
Reaction monitoring by TLC and HPLC is standard to optimize reaction times and ensure complete conversion.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Notes | Typical Yield (%) |
|---|---|---|---|
| Cyclization to dihydro-1,8-naphthyridine core | Pyridine derivative, base, DMF or similar solvent | Requires controlled temperature to avoid side products | 75-85 |
| Esterification with tert-butyl chloroformate | tert-Butyl chloroformate, base (TEA), DCM solvent | Efficient ester formation, mild conditions | 80-90 |
| Acylation with methoxy-oxopropanoyl chloride | Methoxy-oxopropanoyl chloride, base (pyridine), low temp | Key functionalization step, requires inert atmosphere | 70-80 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate-protection strategies. For example, tert-butyl carbamate derivatives often employ tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions with catalysts like DMAP and triethylamine in dichloromethane at 0–20°C . Key parameters to optimize include temperature control (to prevent Boc-group cleavage), stoichiometry of reagents, and purification via column chromatography (silica gel, gradient elution). Monitor reaction progress using TLC (Rf ~0.3 in hexane/ethyl acetate 3:1) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the compound’s structural integrity post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm in 1H NMR, carbonyl peaks at ~170 ppm in 13C NMR) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated m/z for C18H20N2O3: 328.35) .
- X-ray crystallography (if crystalline): Resolve dihydro-naphthyridine ring conformation and ester group orientation .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store refrigerated (2–8°C) in airtight, amber glass containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group or ester functionalities. Avoid exposure to moisture and acidic/basic vapors .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Step 1 : Re-examine reaction conditions (e.g., trace moisture causing partial Boc deprotection) and confirm reagent purity.
- Step 2 : Perform 2D NMR (COSY, HSQC) to distinguish stereochemical anomalies or rotamers.
- Step 3 : Use computational chemistry (DFT calculations) to model expected NMR shifts and compare with experimental data .
- Case Study : Discrepancies in carbonyl peaks may arise from keto-enol tautomerism; stabilize tautomers via low-temperature NMR (−40°C in CDCl3) .
Q. What strategies are effective for derivatizing the naphthyridine core to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Thiation : Replace the 4-oxo group with a thioxo group using P2S5 in pyridine (reflux, 98% yield) to modify electronic properties and enhance bioactivity .
- Functionalization at C7 : Introduce alkyl/aryl groups via Suzuki-Miyaura coupling (palladium catalysts, aryl boronic acids) to assess steric effects on receptor binding .
- Table : Example Derivatives and Modifications
| Position | Modification | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| C4 | Thiation | P2S5, pyridine, reflux | 98 |
| C7 | Suzuki coupling | Pd(PPh3)4, K2CO3, DMF | 65–75 |
Q. How can computational modeling predict the compound’s reactivity or biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., calcium channels, as suggested for related dihydropyridines) .
- QSAR Modeling : Train models with descriptors like LogP (calculated: ~2.1), polar surface area (PSA: ~75 Ų), and H-bond acceptors/donors to predict bioavailability .
- DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .
Q. What experimental designs are critical for evaluating the compound’s potential as a calcium channel blocker?
- Methodological Answer :
- In vitro assays : Use patch-clamp electrophysiology on HEK293 cells expressing Cav1.2 channels. Apply compound concentrations (1 nM–10 µM) and measure current inhibition (IC50). Include nifedipine as a positive control .
- In vivo models : Administer to hypertensive rats (oral gavage, 10 mg/kg) and monitor blood pressure changes via telemetry. Correlate with plasma concentration (LC-MS/MS) .
Handling Data Contradictions
Q. How to address discrepancies between theoretical (computational) and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate force fields in docking studies (e.g., solvent effects, protonation states).
- Validate assays : Confirm target specificity using knockout cell lines or competitive binding assays.
- Synergy with CRDC frameworks : Apply process control methodologies (e.g., factorial design of experiments) to isolate variables affecting bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
